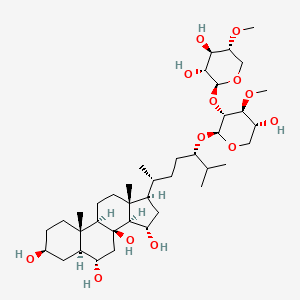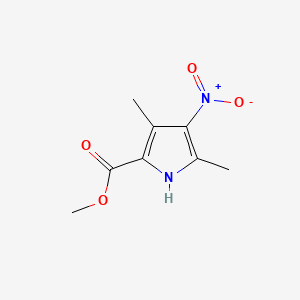
2,6-Di-tert-butylpyridine, polymer-bound
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butylpyridine, polymer-bound is a solid substance with a particle size of 200-400 mesh . It is used in the preparation of 2, 6-di-tert-butylpyridine hydrotriflate and as a proton scavenger to check the progress of the living polymerization of isobutylene . It is also associated with cerric ammonium nitrate and used in the alfa-enolation of aldehydes .
Synthesis Analysis
2,6-Di-tert-butylpyridine is prepared by the reaction of tert-butyllithium with pyridine . The synthesis is reminiscent of the Chichibabin reaction .Molecular Structure Analysis
The structure and conformational composition of 2,6-Di-tert-butylpyridine and products of its protonation have been computed using quantum chemical methods . Three conformers of 2,6-Di-tert-butylpyridine with similar stabilities were found .Chemical Reactions Analysis
Protonation of the three conformers leads to three products with similar stabilities . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated . The thermodynamic parameters of 2,6-Di-tert-butylpyridine reactions with hydrated hydroxonium ions H3O+ (H2O)n (n = 0–3) were computed .Physical And Chemical Properties Analysis
2,6-Di-tert-butylpyridine, polymer-bound is a solid substance with a particle size of 200-400 mesh . It is miscible with alcohol, acetone, and hexane, but immiscible with water .Wissenschaftliche Forschungsanwendungen
Synthesis of Weak Nucleophilic Bases : A study by Balaban et al. (2004) explored the synthesis of bases similar to 2,6-di-tert-butylpyridine, highlighting their application as weak nucleophilic bases in organic syntheses (Balaban et al., 2004).
Living Cationic Polymerization : Kwon et al. (1994) demonstrated the use of 2,6-di-tert-butylpyridine in the living polymerization of styrene, signifying its role in achieving controlled molecular weight and narrow molecular weight distribution in polymers (Kwon et al., 1994).
Discrimination between Polymerization Initiation Mechanisms : Moulis et al. (1980) used 2,6-di-tert-butylpyridine to distinguish between different initiation mechanisms in cationic polymerization, providing a simple method to assess the relative importance of each pathway (Moulis et al., 1980).
Carbocationic Polymerization : Kennedy and Chou (1982) researched the impact of 2,6-di-tert-butylpyridine on carbocationic polymerization, revealing insights into molecular weights and distributions affected by this compound (Kennedy & Chou, 1982).
Isobutylene Polymerization : Barsan et al. (1998) investigated the role of 2,6-di-tert-butylpyridine in the polymerization of isobutylene, providing evidence of its influence on the carbocationic mechanism of polymerization (Barsan et al., 1998).
Quantifying External Acidity in Zeolites : Góra-Marek et al. (2014) employed 2,6-di-tert-butylpyridine to study the external acidity in hierarchical zeolites, demonstrating its effectiveness as a probe for quantitative investigation (Góra-Marek et al., 2014).
Reactivity Towards Carbocations : Dembiński et al. (1993) measured the reactivity of 2,6-di-tert-butylpyridine towards vinyl cations, providing insights into its use as a proton trap in cationic polymerizations (Dembiński et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSALSSLIIVPFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746592 |
Source


|
| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |
CAS RN |
107054-29-5 |
Source


|
| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)






